Oxfbd02

BRD4 Epigenetics Selectivity

Pan-BET inhibitors confound data interpretation through indiscriminate bromodomain binding. Oxfbd02 solves this as a selective, cell-permeable BRD4(1) chemical probe (IC50 = 382 nM), enabling precise dissection of BD1-specific transcriptional programs without broad off-target effects. • 2-3-fold selectivity for BRD4(1) over CBP; minimal affinity for other bromodomains • Reduces MV-4-11 leukemia proliferation & lung adenocarcinoma viability • Validated for acute treatments (≤1 h) & metabolic bioactivation assay development Reliable global supply with documented purity ≥98% (HPLC).

Molecular Formula C18H17NO3
Molecular Weight 295.33
CAS No. 1429129-68-9
Cat. No. B609799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxfbd02
CAS1429129-68-9
SynonymsOXFBD02;  OXFBD-02;  OXFBD 02; 
Molecular FormulaC18H17NO3
Molecular Weight295.33
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC(=CC(=C2)O)C(C3=CC=CC=C3)O
InChIInChI=1S/C18H17NO3/c1-11-17(12(2)22-19-11)14-8-15(10-16(20)9-14)18(21)13-6-4-3-5-7-13/h3-10,18,20-21H,1-2H3
InChIKeyFEQUIPXIENTMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxfbd02: Selective BRD4 BD1 Inhibitor


Oxfbd02, also known as OXF BD 02, is a selective, cell-permeable inhibitor of the first bromodomain (BD1) of BRD4 [1]. It serves as a chemical probe to interrogate the function of BRD4(1) in cellular models of cancer and inflammation [2]. The compound is based on a 3,5-dimethylisoxazole scaffold that mimics acetyl-lysine [1].

Workflow Selective chemical probe for BRD4(1) function
Selection Cell-permeable acetyl-lysine mimetic scaffold
Context Research models of cancer and inflammation

Oxfbd02 Selectivity Over Pan-BET Inhibitors


Substituting Oxfbd02 with a generic 'BRD4 inhibitor' or a pan-BET inhibitor introduces significant risk to experimental reproducibility and data interpretation. Oxfbd02 exhibits a specific selectivity profile that is not replicated by common alternatives. It shows 2-3-fold selectivity for BRD4(1) over the CBP bromodomain and has little affinity for other bromodomains . In contrast, pan-BET inhibitors like JQ1 and I-BET151 bind to all BET family bromodomains, leading to broad transcriptional changes and potential off-target effects [1]. The distinct binding mode and resulting functional effects mean that data generated with Oxfbd02 cannot be reliably extrapolated to studies using other inhibitors, making careful compound selection essential for valid scientific outcomes.

Domain selectivity shift

Pan-BET inhibitors engage BRD2/3/4 and both BD1/BD2, unlike BD1-selective Oxfbd02. This may alter target engagement interpretation.

Transcriptional perturbation

Broad BET inhibition induces widespread transcriptional changes, which may obscure BRD4(1)-specific effects.

Metabolic stability mismatch

Substituting with metabolically stable analogs changes exposure profile; Oxfbd02's short half-life requires matched assay design.

Oxfbd02 Comparative Evidence vs. Analogs


BRD4(1) Selectivity vs. JQ1

Oxfbd02 demonstrates a distinct selectivity profile compared to the widely used pan-BET inhibitor JQ1. Oxfbd02 exhibits an IC50 of 382 nM against BRD4(1) . In contrast, JQ1 is a potent inhibitor of multiple BET bromodomains, with reported IC50 values of 77 nM and 33 nM for BRD4(1) and BRD4(2), respectively [1]. This difference in domain selectivity (BD1-selective vs. pan-BET) is critical for experimental design when dissecting specific bromodomain functions.

BRD4(1) Selectivity
Head-to-head
Oxfbd02
382 nM IC50
vs JQ1
77 nM (BD1) / 33 nM (BD2)
Enables BD1-selective mechanistic studies without dual BD1/BD2 inhibition.
Cell-free binding assay context.
BRD4 Epigenetics Selectivity

Metabolic Stability vs. OXFBD04

Oxfbd02 exhibits limited metabolic stability, a key differentiator from its optimized analog, OXFBD04. Oxfbd02 has a short half-life of 39.8 minutes in microsomal stability assays [1]. In contrast, OXFBD04, a 3-pyridyl derivative, demonstrates significantly improved stability with a half-life of 388 minutes, a nearly 10-fold increase [1]. This data directly informs the choice of compound for in vitro versus in vivo studies.

Metabolic Stability
Head-to-head
Oxfbd02
39.8 min t1/2
vs OXFBD04
388 min t1/2
Short exposure profile may support acute mechanistic probing.
In vitro microsomal assay; ~10-fold difference.
Metabolic Stability PK/PD OXFBD04

NF-κB Signaling vs. I-BET151

Oxfbd02 inhibits the interaction between BRD4(1) and the RelA subunit of NF-κB, providing a direct mechanistic link to inflammatory signaling [1]. While I-BET151 also impacts NF-κB signaling, it does so through broader inhibition of multiple BET proteins (BRD2, BRD3, BRD4), which may lead to different downstream transcriptional effects. This functional specificity is a key differentiator for researchers focusing on the BRD4-NF-κB axis.

NF-κB Modulation
Class-level
Oxfbd02
Inhibits BRD4(1)-RelA interaction
vs I-BET151
Broad BET family inhibition
May reduce confounding from other BET protein engagement.
Mechanistic distinction; not a single-value comparison.
NF-κB Inflammation I-BET151

Oxfbd02 Application Scenarios


BRD4(1) Function in Cancer Cells

Use Oxfbd02 to dissect the role of the first bromodomain of BRD4 in cancer cell proliferation and survival. Studies have shown that Oxfbd02 reduces viability of lung adenocarcinoma cell lines and attenuates proliferation of MV-4-11 leukemia cells . This makes it a suitable tool for in vitro studies where selective BD1 inhibition is required to understand the domain-specific contributions to oncogenic transcription programs.

BRD4-RelA in Inflammatory Signaling

Employ Oxfbd02 in cellular models of inflammation to specifically block the interaction between BRD4(1) and the RelA subunit of NF-κB [1]. This application is valuable for researchers studying the epigenetic regulation of inflammatory gene expression without the broader transcriptional effects induced by pan-BET inhibitors.

Short-Term In Vitro Studies

Oxfbd02 is well-suited for short-term (e.g., ≤1 hour) biochemical and cellular assays where its limited metabolic stability (t1/2 = 39.8 min) [1] does not confound the experimental readout. This makes it an ideal chemical probe for acute treatments aimed at immediate downstream signaling events, such as phosphorylation cascades or early gene expression changes.

Bioactivation Toxicology Positive Control

Utilize Oxfbd02 as a validated positive control compound in studies evaluating the bioactivation of isoxazole-containing molecules. Research has demonstrated that Oxfbd02 undergoes metabolic activation to form reactive quinone-methide metabolites [2]. This known property makes it a valuable reference standard for developing and validating in vitro bioactivation assays to predict potential toxicity risks of new chemical entities.

Application
Selection Property
Validation Focus
BRD4(1) cancer cell studies
Selective BD1 inhibition
Confirm BD1-dependent proliferation effects
BRD4-RelA inflammatory signaling
BRD4(1)–NF-κB interaction blockade
Validate NF-κB target gene modulation
Short-term acute mechanistic assays
Limited metabolic stability profile
Match exposure time to signaling readout window
Bioactivation assay reference context
Known quinone-methide formation pathway
Verify metabolic activation in assay system

Technical Documentation Hub

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34 linked technical documents
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